molecular formula C6H14O5 B3427415 Diglycerol CAS No. 59113-36-9

Diglycerol

Cat. No. B3427415
CAS RN: 59113-36-9
M. Wt: 166.17 g/mol
InChI Key: GPLRAVKSCUXZTP-UHFFFAOYSA-N
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Description

Diglycerol, also known as diacylglycerol (DAG), is a glyceride consisting of two fatty acid chains covalently bonded to a glycerol molecule through ester linkages . It exists in two forms: 1,2-diacylglycerols and 1,3-diacylglycerols . Diglycerol is a natural component of food fats and can act as a surfactant. It is commonly used as an emulsifier in processed foods .


Synthesis Analysis

Diglycerides are a minor component of many seed oils and are normally present at 1–6%. Industrial production is primarily achieved by a glycerolysis reaction between triglycerides and glycerol . The raw materials for this may be either vegetable oils or animal fats . In one study, a series of tetrametallic hydrotalcites with different Ni loading were synthesized by the coprecipitation method .


Molecular Structure Analysis

The molecular formula of diglycerol is C6H14O5 . It consists of two fatty acid chains covalently bonded to a glycerol molecule through ester linkages .


Chemical Reactions Analysis

Mixed oxides derived from hydrotalcites are found to be active and suitable, via solvent-free, in the glycerol etherification reaction . A gradual enhancement of glycerol conversion is revealed when increasing the Ni/Mg molar ratio and the most active catalyst found is HTc-Ni 75% with full selectivity to diglycerol .


Physical And Chemical Properties Analysis

Diglycerol is a clear viscous liquid very similar to glycerol . It has a higher molecular weight than glycerol and is less volatile . It is water-soluble and can be combined with aqueous systems . Its molecular weight is 166.172 Da .

Mechanism of Action

In biochemical signaling, diacylglycerol functions as a second messenger signaling lipid, and is a product of the hydrolysis of the phospholipid phosphatidylinositol 4,5-bisphosphate (PIP2) by the enzyme phospholipase C (PLC) . Diacylglycerol has been shown to exert some of its excitatory actions on vesicle release through interactions with the presynaptic priming protein family Munc13 .

Safety and Hazards

When handling diglycerol, it is recommended to avoid breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Future Directions

According to Grand View Research, the demand for diglycerol is expected to grow by 50% from 2012 to 2022 due to its extensive use in various industries . The global diglycerol demand is expected to grow at a CAGR of 5.3% . This validates the importance and value addition of producing diglycerol .

properties

IUPAC Name

3-(2,3-dihydroxypropoxy)propane-1,2-diol
Source PubChem
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InChI

InChI=1S/C6H14O5/c7-1-5(9)3-11-4-6(10)2-8/h5-10H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPLRAVKSCUXZTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(COCC(CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID90872273
Record name 3,3'-Oxydi(propane-1,2-diol)
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Molecular Weight

166.17 g/mol
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Physical Description

Liquid; Other Solid
Record name Propanediol, oxybis-
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Product Name

Diglycerol

CAS RN

627-82-7, 59113-36-9
Record name Bis(2,3-dihydroxypropyl) ether
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Record name alpha,alpha'-Diglycerol
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Record name Diglycerin
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Record name Diglycerol
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Record name Propanediol, oxybis-
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Record name 3,3'-Oxydi(propane-1,2-diol)
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Record name Oxybispropanediol
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Record name 3,3'-oxydi(propylene glycol)
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Record name .ALPHA.,.ALPHA.'-DIGLYCEROL
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Synthesis routes and methods I

Procedure details

Typically, about 118 kg of a mixture of C10:0 and C8:0 fatty acids (55:45 weight ratio) was preheated to the esterification temperature. This fatty acid mixture was used to esterify about 16.8 kg of monobehenin at a 18:1 acid to monobehenin mole ratio at esterification temperatures in the range of 174°-210° C. for 1.5 to 3.5 hours. (The monobehenin was commercially produced by molecular distillation of behenic acid/glycerol reaction products and comprised 98.1% monoglyceride, 0.5% diglyceride, 0.1% free glycerol, and 0.3% diglycerol.) The monobehenin was added incrementally as a powder over a 10 minute period to the melted fatty acids. Vigorous agitation (571 m./min. tip speed) and a nitrogen gas sparging rate of 1.4-2.1 liter/min. per liter of reaction mixture was used to remove the water generated during the esterification. The light fatty acids were refluxed by the partial condenser operated at 110° C., while generated water was condensed by the total condenser at 40° C. The esterification progress was monitored by thin layer chromatography (TLC) using high performance silica plates and a 75% petroleum ether/25% diethyl ether/1% acetic acid development solvent, followed by charring with 5% phosphomolybdic acid in anhydrous methanol. The esterification were stopped after complete elimination of diglycerides (i.e. measured level typically less than 0.4%). Composite analyses of the six esterification indicated a 6.4% MMM, 89.9% MML/MLM and 3.7% MML/LML triglyceride composition (average) in the reaction mixture. (As determined by CNP (acid free basis), "MMM"≤C24 to C34, "MML/MLM"=C36 to C44, and "MLL/LML"C46 to C56.) The free fatty acid profiles for the reaction mixtures were determined to be 42.9% C8:0, 56.2% C10:0, 0.7% C12:0, and 0.2% C22:0 fatty acids (average), which suggests minimal long chain fatty acid hydrolysis occurred under these esterification conditions. (As determined by free fatty acid profiles, "long chain fatty acid"=combined C20:0C22:0 and C24:0.)
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118 kg
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0.3%

Synthesis routes and methods II

Procedure details

Trans-Cinnamaldehyde (13.2 g, 12.6 ml, 0.1 mol) of, glycerol (92.09 g, 73.7 ml, 1 mol) and 10% Pd/C (0.66 g, 5 wt % relative to the aldehyde) are charged to a Parr reactor, purged three times with nitrogen, heated to 200° C. with stirring and reacted at 1000 psi of hydrogen for 20 h. GC analysis shows complete consumption of the aldehyde. The mixture is filtered, the product extracted with ether (50 ml×5), and the combined ether solution is dried with sodium sulfate. The solvent is evaporated and the residue chromatographed on silica gel using hexane-ethyl acetate from 5:1 to 1:1 to give 4.6 g of the monoether (95% purity). This product is approximately a 2:1 mixture of 3-(3-phenylpropyl)-1,2-propanediol and 3-(3-cyclohexylpropyl)-1,2-propanediol. The individual components of this mixture are separated by second column chromatography and characterized by 1H and 13C NMR.
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12.6 mL
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73.7 mL
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aldehyde
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3-(3-phenylpropyl)-1,2-propanediol
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3-(3-cyclohexylpropyl)-1,2-propanediol
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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